molecular formula C7H4F4O4 B143043 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate CAS No. 143201-17-6

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

Cat. No.: B143043
CAS No.: 143201-17-6
M. Wt: 228.1 g/mol
InChI Key: BTXKLSXOHABRQQ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate, also known as TFHBA, is an organic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and is commonly used as a building block in the synthesis of various chemical compounds.

Scientific Research Applications

Liquid Crystalline Copolyesters

Synthesis and characterization of liquid crystalline copolyesters involving 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (FHBA) have been studied. FHBA is used to create copolymers with 6-hydroxy-2-naphthoic acid, impacting thermal properties and structures of these polymers. FHBA inclusion is observed to decrease the crystal/nematic phase transition temperatures of the copolymers, showing potential in material science applications (Yonetake et al., 1998).

Polymer Synthesis

Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) was synthesized through bulk polycondensation, demonstrating the adaptability of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid in polymer chemistry. This research showcases how the molecular weight affects the crystal/nematic phase transition, indicating potential in developing new materials (Ueda et al., 1992).

Enzymatic Hydroxylation Studies

Studies involving p-hydroxybenzoate hydroxylase enzyme and 2,3,5,6-tetrafluoro-4-hydroxybenzoate (F4-POHB) revealed insights into the regiospecificity of hydroxylation. This research provides understanding of enzymatic interactions with fluorinated compounds, which can be crucial in biochemical and pharmaceutical research (van der Bolt et al., 1997).

Ligand Synthesis for Coordination Polymers

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid has been used in synthesizing ligands like tetrafluoroterephthalic acid, which are essential in constructing coordination polymers and metal-organic frameworks. This indicates its role in developing new materials for various industrial and scientific applications (Orthaber et al., 2010).

Magnetic Field-Induced Transition Studies

Research involving hybrid inorganic-organic frameworks using 2,3,5,6-tetrafluoro-4-hydroxybenzoate (tfhba) ligand sheds light on magnetic field-induced transitions in materials. This can have significant implications in material sciences, particularly in magnetic and electronic applications (Hulvey et al., 2010).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Future Directions

The future directions of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate research and application could involve its use in the preparation of new ligands, specifically those that combine an electron-withdrawing group (C6F4) to tune reactivity with an anchor group (CO2Me) for immobilization on supports . This suggests potential applications in areas where such ligands are useful, including materials science and catalysis.

Mechanism of Action

Target of Action

It has been used in the preparation of novel inhibitors for protein farnesyltransferase (ftase) and geranylgeranyltransferase (ggtase) . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for their function.

Mode of Action

The compound interacts with its targets, FTase and GGTase, through a process known as the Mitsunobu reaction . This reaction is a nucleophilic substitution that results in the inversion of stereochemistry at the reaction center.

Biochemical Pathways

The biochemical pathways affected by 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate are likely related to protein prenylation, given its inhibitory action on FTase and GGTase . Protein prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein. It plays a key role in protein-protein interactions and protein-membrane interactions.

Result of Action

Given its inhibitory action on ftase and ggtase, it can be inferred that it may affect protein function and cellular processes dependent on protein prenylation .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O3.H2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h12H,(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXKLSXOHABRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544493
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207738-02-1
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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